molecular formula C20H19N3O6S2 B7721008 2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide CAS No. 717864-85-2

2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide

Cat. No. B7721008
CAS RN: 717864-85-2
M. Wt: 461.5 g/mol
InChI Key: HCRPUJXBNGQPQO-UHFFFAOYSA-N
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Description

“2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .

Mechanism of Action

2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide is a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, this compound disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CAIX, it has been shown to inhibit the activity of several other carbonic anhydrase isoforms. It has also been shown to decrease the expression of several genes involved in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide in lab experiments is its specificity for CAIX. This allows researchers to selectively target cancer cells that overexpress CAIX. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several areas of future research for 2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide. One area of interest is the development of more soluble analogs of this compound. Another area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the efficacy of this compound in vivo, as most studies to date have been conducted in vitro.

Synthesis Methods

The synthesis of 2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide involves several steps. The starting material is 4-bromoaniline, which is reacted with sodium hydride to form the corresponding anionic intermediate. This intermediate is then reacted with 4-(phenylsulfamoyl)phenol to form the desired product, this compound. The final compound is purified using column chromatography to obtain a pure product.

Scientific Research Applications

2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-[4-(phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c21-30(25,26)18-10-6-15(7-11-18)22-20(24)14-29-17-8-12-19(13-9-17)31(27,28)23-16-4-2-1-3-5-16/h1-13,23H,14H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRPUJXBNGQPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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